2-Cyclobutyl-2,2-difluoroethan-1-amine hydrochloride
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Overview
Description
2-Cyclobutyl-2,2-difluoroethan-1-amine hydrochloride is a chemical compound with the CAS Number: 1803590-31-9 . It has a molecular weight of 171.62 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 2-Cyclobutyl-2,2-difluoroethan-1-amine hydrochloride is1S/C6H11F2N.ClH/c7-6(8,4-9)5-2-1-3-5;/h5H,1-4,9H2;1H
. This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis
2-Cyclobutyl-2,2-difluoroethan-1-amine hydrochloride is a powder that is stored at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the web search results.Scientific Research Applications
Catalysis and Organic Synthesis
Copper-Catalysed Amination Reactions : Utilized as an additive ligand in copper-catalysed amination reactions of aryl halides with amines, leading to secondary or tertiary amines with good to excellent yields. This showcases its role in facilitating bond formation in organic synthesis (Gajare et al., 2004).
Enantioselective Synthesis : Demonstrated in the diastereo- and enantioselective synthesis of polysubstituted aminocyclobutanes and aminocyclopropanes, highlighting its utility in creating biologically active compounds with precise stereochemistry (Feng et al., 2019).
Medicinal Chemistry Applications
VLA-4 Antagonists : Involved in the synthesis of potent VLA-4 antagonists through facile condensation with phenylalanine-derived primary amines, indicating its relevance in drug discovery and development (Brand et al., 2003).
Bioconjugation Mechanism : Studied for understanding the mechanism of amide formation by carbodiimide in aqueous media, which is crucial for bioconjugation techniques in drug synthesis and material science applications (Nakajima & Ikada, 1995).
Material Science
Organogels and Hydrogels : Investigated for its derivatives' ability to gelate a number of polar organic solvents and form robust thermoreversible hydrogels, demonstrating its potential in creating novel materials for biomedical applications (Xie et al., 2009).
Fluorinated Heterocycles Synthesis : Used in a mild intramolecular fluoro-cyclisation reaction of benzylic alcohols and amines, enabling the creation of fluorinated heterocycles. This highlights its role in synthesizing compounds with potential optical, electronic, and medicinal applications (Parmar & Rueping, 2014).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and more .
properties
IUPAC Name |
2-cyclobutyl-2,2-difluoroethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F2N.ClH/c7-6(8,4-9)5-2-1-3-5;/h5H,1-4,9H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSSPZPOXMCQPBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(CN)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClF2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclobutyl-2,2-difluoroethan-1-amine hydrochloride |
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